

Spectroscopic Profile of 2-(m-tolyl)isonicotinic Acid: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-(M-tolyl)isonicotinic acid**

Cat. No.: **B187396**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted spectroscopic properties of **2-(m-tolyl)isonicotinic acid** (CAS RN: 100004-94-2), a molecule of interest in medicinal chemistry and materials science. In the absence of publicly available experimental spectra, this document leverages computational prediction tools to generate anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed, generalized experimental protocols for acquiring such data are also provided to guide researchers in their own analytical workflows. This guide is intended to serve as a foundational resource for the characterization and further investigation of this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **2-(m-tolyl)isonicotinic acid**. It is critical to note that this data is generated from computational models and should be confirmed by experimental analysis.

Predicted ¹H NMR Data (Solvent: CDCl₃, Frequency: 400 MHz)

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~8.70	Doublet	1H	H6 (Pyridine)
~8.10	Singlet	1H	H3 (Pyridine)
~7.65	Doublet	1H	H5 (Pyridine)
~7.40	Triplet	1H	H5' (Tolyl)
~7.30	Doublet	1H	H6' (Tolyl)
~7.25	Doublet	1H	H4' (Tolyl)
~7.20	Singlet	1H	H2' (Tolyl)
~2.40	Singlet	3H	-CH ₃
~11.5	Broad Singlet	1H	-COOH

Predicted ¹³C NMR Data (Solvent: CDCl₃, Frequency: 100 MHz)

Chemical Shift (ppm)	Assignment
~168.0	-COOH
~158.0	C2 (Pyridine)
~150.0	C6 (Pyridine)
~148.0	C4 (Pyridine)
~139.0	C1' (Tolyl)
~138.0	C3' (Tolyl)
~130.0	C5' (Tolyl)
~129.0	C6' (Tolyl)
~128.0	C4' (Tolyl)
~126.0	C2' (Tolyl)
~123.0	C5 (Pyridine)
~121.0	C3 (Pyridine)
~21.5	-CH ₃

Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3000-2500	Broad	O-H stretch (Carboxylic acid dimer)
~1710	Strong	C=O stretch (Carboxylic acid dimer)
~1600, ~1560, ~1480	Medium-Strong	C=C and C=N stretching (Aromatic rings)
~1300	Medium	C-O stretch and O-H bend
~900-650	Medium-Strong	C-H out-of-plane bending (Aromatic)

Predicted Mass Spectrometry (MS) Data (Electron Ionization)

m/z	Relative Intensity (%)	Assignment
213.08	100	[M] ⁺ (Molecular Ion)
196.08	~40	[M-OH] ⁺
185.07	~30	[M-CO] ⁺
168.07	~80	[M-COOH] ⁺
139.05	~60	[C ₁₀ H ₇ N] ⁺
91.05	~50	[C ₇ H ₇] ⁺ (Tropylium ion)

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of solid aromatic carboxylic acids like **2-(m-tolyl)isonicotinic acid**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:
 - Weigh approximately 5-10 mg of the solid sample of **2-(m-tolyl)isonicotinic acid**.
 - Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆)) in a clean, dry NMR tube.
 - If the sample does not fully dissolve, gentle warming or sonication may be applied. Ensure the sample is fully dissolved to obtain a high-resolution spectrum.
 - For quantitative NMR, an internal standard of known concentration should be added.
- Data Acquisition:
 - Insert the NMR tube into the spectrometer's probe.
 - Tune and shim the spectrometer to optimize the magnetic field homogeneity.

- Acquire a ^1H NMR spectrum. Typical parameters for a 400 MHz spectrometer include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio (typically 8-16 scans).
- Acquire a ^{13}C NMR spectrum. Due to the lower natural abundance of ^{13}C , more scans are required. A typical experiment might involve a 30° pulse angle, a relaxation delay of 2 seconds, and a larger number of scans (e.g., 1024 or more).

- Data Processing:
 - Apply a Fourier transform to the acquired Free Induction Decay (FID).
 - Phase correct the spectrum.
 - Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CDCl_3 at 7.26 ppm for ^1H and 77.16 ppm for ^{13}C).
 - Integrate the peaks in the ^1H NMR spectrum to determine the relative number of protons.
 - Analyze the chemical shifts, multiplicities (splitting patterns), and coupling constants to assign the signals to the respective nuclei in the molecule.

Infrared (IR) Spectroscopy

- Sample Preparation (Attenuated Total Reflectance - ATR):
 - Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
 - Place a small amount of the solid **2-(m-tolyl)isonicotinic acid** sample directly onto the ATR crystal.
 - Apply pressure using the ATR accessory's pressure arm to ensure good contact between the sample and the crystal.
- Data Acquisition:

- Collect a background spectrum of the empty, clean ATR crystal.
- Collect the sample spectrum. Typically, spectra are collected in the mid-IR range (4000-400 cm^{-1}).
- The number of scans can be varied to improve the signal-to-noise ratio (e.g., 16-32 scans).
- Data Processing:
 - The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
 - Identify and label the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)

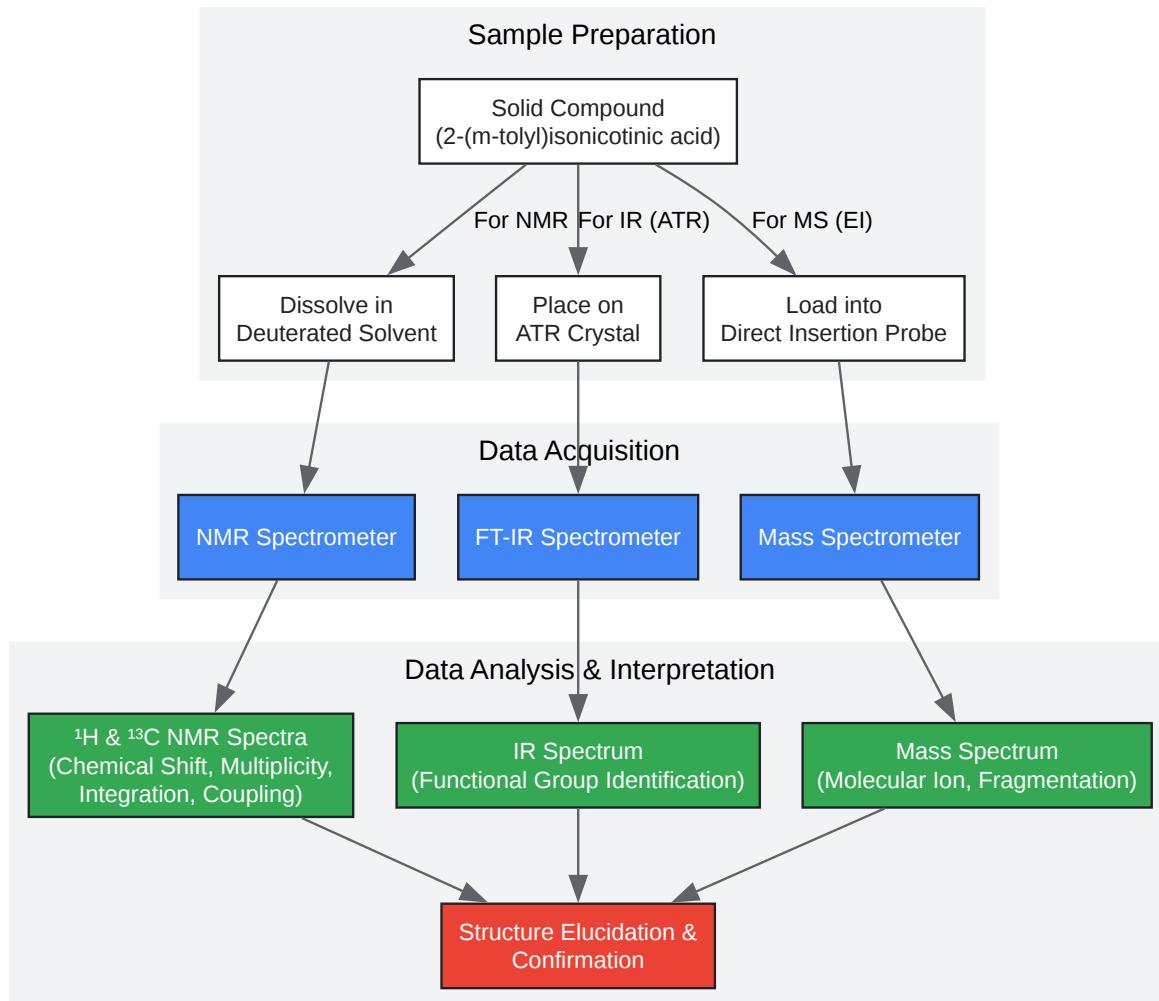
- Sample Introduction (Direct Insertion Probe for Electron Ionization):
 - Load a small amount of the solid sample into a capillary tube.
 - Insert the capillary tube into the direct insertion probe.
 - Introduce the probe into the ion source of the mass spectrometer.
- Data Acquisition (Electron Ionization - EI):
 - Heat the probe gradually to volatilize the sample into the ion source.
 - The vaporized molecules are bombarded with a beam of high-energy electrons (typically 70 eV).
 - The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).
 - The detector records the abundance of each ion.
- Data Analysis:

- Identify the molecular ion peak ($[M]^+$), which corresponds to the molecular weight of the compound.
- Analyze the fragmentation pattern to deduce the structure of the molecule. The fragmentation of the molecular ion provides information about the different functional groups and their connectivity.

Workflow and Process Visualization

The following diagrams illustrate the logical workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic Analysis Workflow

[Click to download full resolution via product page](#)

Caption: Workflow for Spectroscopic Analysis.

Disclaimer

The spectroscopic data presented in this document for **2-(m-tolyl)isonicotinic acid** is purely predictive and generated using computational algorithms. This information is intended for guidance and preliminary research purposes only. Experimental verification is essential for confirming the chemical structure and spectroscopic properties of this compound. The provided

experimental protocols are general in nature and may require optimization based on the specific instrumentation and sample characteristics.

- To cite this document: BenchChem. [Spectroscopic Profile of 2-(m-tolyl)isonicotinic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b187396#spectroscopic-data-of-2-m-tolyl-isonicotinic-acid\]](https://www.benchchem.com/product/b187396#spectroscopic-data-of-2-m-tolyl-isonicotinic-acid)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com